molecular formula C12H17N B2908091 4-(2,2-Dimethylcyclobutyl)aniline CAS No. 2551114-41-9

4-(2,2-Dimethylcyclobutyl)aniline

Cat. No.: B2908091
CAS No.: 2551114-41-9
M. Wt: 175.275
InChI Key: BERQRMKECHIUHT-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylcyclobutyl)aniline is an organic compound with the molecular formula C12H17N. It is characterized by a cyclobutyl ring substituted with two methyl groups at the 2-position and an aniline group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylcyclobutyl)aniline typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of 2,2-dimethylcyclobutanone with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylcyclobutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

4-(2,2-Dimethylcyclobutyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug development, particularly for designing novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylcyclobutyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethylcyclopropyl)aniline
  • 4-(2,2-Dimethylcyclopentyl)aniline
  • 4-(2,2-Dimethylcyclohexyl)aniline

Uniqueness

4-(2,2-Dimethylcyclobutyl)aniline is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,2-dimethylcyclobutyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2)8-7-11(12)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERQRMKECHIUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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